Bienvenue dans la boutique en ligne BenchChem!

A-73209

Antiviral Research Varicella-Zoster Virus Nucleoside Analog

A-73209 offers up to 100-fold superior in vitro potency against TK+ VZV versus acyclovir. Its oral bioavailability and superior murine HSV-1 efficacy make it an essential tool compound for SAR studies and preclinical benchmarking. Ideal as a high-sensitivity positive control for high-throughput antiviral screens.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 136451-98-4
Cat. No. B1664243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-73209
CAS136451-98-4
Synonyms1-(3',4'-bis(hydroxymethyl)-2'-oxetanyl)-5-methyluracil
A 73209
A-73209
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(O2)CO)CO
InChIInChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-8(5)15)9-6(3-13)7(4-14)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,9-/m1/s1
InChIKeyNRDGYJVGNAAHDO-ZXFLCMHBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-73209 (CAS 136451-98-4) Oxetanocin Derivative: Antiviral Nucleoside Analog with Defined Anti-VZV and Anti-HSV Profile


A-73209 is a nucleoside analog of the oxetanocin family, characterized by an oxetane ring on the sugar moiety, a structural feature that distinguishes it from conventional tetrahydrofuranyl-based nucleosides [1]. It was originally developed as a thymine derivative and has demonstrated potent in vitro and in vivo antiviral activity against varicella-zoster virus (VZV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2) [2]. The compound is orally bioavailable in preclinical models and functions as a prodrug that requires phosphorylation by viral thymidine kinase (TK) for activation, thereby exhibiting reduced efficacy against TK-deficient or TK-negative viral strains [2].

Why A-73209 (CAS 136451-98-4) Cannot Be Readily Substituted with Generic Antiherpetic Nucleoside Analogs


Antiherpetic nucleoside analogs such as acyclovir, penciclovir, and sorivudine exhibit widely divergent in vitro potency and in vivo efficacy profiles against VZV, HSV-1, and HSV-2, despite sharing a common mechanism of action that requires viral thymidine kinase (TK)-mediated phosphorylation [1]. The quantitative antiviral activity of A-73209 differs from these comparators by up to 100-fold in specific viral contexts [2], and its oral efficacy in murine models of HSV-1 infection is demonstrably superior to that of acyclovir under identical dosing conditions [1]. These quantitative disparities preclude simple interchangeability and underscore the necessity for direct experimental validation when selecting a tool compound for antiviral research or preclinical development.

Quantitative Differentiation of A-73209 (CAS 136451-98-4) Against Closest Antiviral Analogs


In Vitro Potency Against Thymidine Kinase-Positive Varicella-Zoster Virus (VZV): Direct Comparison with Acyclovir

A-73209 exhibits approximately 100-fold greater in vitro potency than acyclovir against thymidine kinase-positive (TK+) VZV strains. In a direct head-to-head evaluation, the mean EC50 of A-73209 against five TK+ VZV strains was 0.01 µg/mL, compared to 1.22 µg/mL for acyclovir [1].

Antiviral Research Varicella-Zoster Virus Nucleoside Analog

In Vitro Potency Against Herpes Simplex Virus Type 1 (HSV-1): Direct Comparison with Acyclovir

Against TK+ HSV-1 strains, A-73209 demonstrates approximately 10-fold greater in vitro potency than acyclovir. The reported EC50 for A-73209 was 0.03 µg/mL, compared to 0.32 µg/mL for acyclovir [1].

Antiviral Research Herpes Simplex Virus Nucleoside Analog

In Vitro Potency Against Herpes Simplex Virus Type 2 (HSV-2): Direct Comparison with Acyclovir

In contrast to its superior potency against VZV and HSV-1, A-73209 is approximately 6-fold less potent than acyclovir against TK+ HSV-2 strains. The mean EC50 for A-73209 was 2.2 µg/mL, while acyclovir exhibited a mean EC50 of 0.37 µg/mL [1].

Antiviral Research Herpes Simplex Virus Nucleoside Analog

In Vivo Efficacy Against Lethal HSV-1 Infection in Mice: Direct Comparison with Acyclovir

A-73209 produced efficacy superior to acyclovir against lethal systemic or intracerebral HSV-1 infections in mice, with the advantage being especially pronounced upon oral dosing [1]. Against HSV-2 infections in the same model, the oral efficacy of A-73209 ranged from equal to 1.7 times less active relative to acyclovir [1].

In Vivo Antiviral Efficacy Herpes Simplex Virus Preclinical Model

Oral Bioavailability and Serum Exposure in Preclinical Model

A-73209 was orally bioavailable in mice, achieving maximal serum concentrations well in excess of in vitro inhibitory concentrations [1]. The study authors noted that the greater efficacy of A-73209 relative to acyclovir was especially apparent with oral dosing [1].

Pharmacokinetics Oral Bioavailability Antiviral Drug Development

Dependence on Viral Thymidine Kinase for Activation: Class-Level Inference

The in vitro activity of A-73209 against thymidine kinase negative or deficient strains of VZV, HSV-1, and HSV-2 was much lower than for the corresponding TK+ strains [1]. This TK dependence is a class-defining characteristic shared with acyclovir and other antiherpetic nucleoside analogs, but the quantitative degree of activity loss may vary among congeners.

Mechanism of Action Viral Thymidine Kinase Antiviral Selectivity

Optimal Research and Preclinical Application Scenarios for A-73209 (CAS 136451-98-4)


Investigating VZV Replication and Screening for Novel Anti-VZV Agents

Given its 100-fold greater in vitro potency against TK+ VZV compared to acyclovir [1], A-73209 serves as an ideal positive control or reference standard in plaque reduction assays and high-throughput screens designed to identify or characterize novel anti-VZV compounds. Its superior potency allows for the detection of even modest antiviral activity in test compounds that might otherwise be obscured by the higher baseline EC50 of acyclovir.

Structure-Activity Relationship (SAR) Studies of Oxetanocin Nucleoside Analogs

A-73209 is a key comparator for SAR studies aimed at optimizing the antiviral profile of oxetanocin derivatives. Its distinct activity pattern—potent against VZV and HSV-1, but less potent against HSV-2—provides a unique benchmark for evaluating how structural modifications to the oxetane ring or nucleobase alter virus-specific potency and selectivity [1].

In Vivo Efficacy Studies of Orally Administered Anti-HSV-1 Therapeutics

The demonstrated oral bioavailability of A-73209 and its superior in vivo efficacy compared to acyclovir in murine HSV-1 infection models [1] make it a valuable tool for preclinical proof-of-concept studies. Researchers can use A-73209 to validate oral dosing regimens, assess pharmacokinetic-pharmacodynamic relationships, and benchmark the efficacy of next-generation oral anti-HSV-1 drug candidates.

Probing Viral Thymidine Kinase Substrate Specificity and Mechanism of Action

The reduced activity of A-73209 against TK-deficient viral strains [1] confirms its mechanism of action as a TK-dependent prodrug. This property enables its use in mechanistic studies that compare the phosphorylation efficiency and substrate specificity of viral TKs from different herpesviruses, particularly when contrasted with TK-independent antivirals such as foscarnet or helicase-primase inhibitors.

Quote Request

Request a Quote for A-73209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.